3,5-Diaminobenzohydrazide

Description

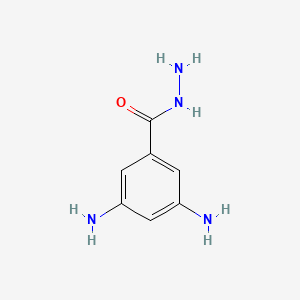

3,5-Diaminobenzohydrazide (C₇H₁₀N₄O, molecular weight: 166.18 g/mol) is a benzohydrazide derivative characterized by two amino (-NH₂) groups at the 3 and 5 positions of the benzene ring and a hydrazide (-CONHNH₂) functional group at position 1 (Figure 1). This compound is structurally related to 3,5-diaminobenzoic acid (C₇H₈N₂O₂), where the carboxylic acid (-COOH) group is replaced by hydrazide .

The hydrazide moiety enables coordination chemistry applications, as hydrazides are known to act as ligands for metal ions . Additionally, the amino groups enhance reactivity, making it a versatile intermediate in pharmaceutical synthesis. For example, hydrazide derivatives are frequently used to synthesize heterocyclic compounds with biological activity, such as oxadiazoles and thiazolo-pyrimidines .

Properties

IUPAC Name |

3,5-diaminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,8-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCOUZHOCZHPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342847 | |

| Record name | 3,5-Diaminobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98335-17-2 | |

| Record name | 3,5-Diaminobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-diaminobenzohydrazide typically involves the reduction of 3,5-dinitrobenzoic acid. One common method is catalytic hydrogenation, where 3,5-dinitrobenzoic acid is subjected to a reduction reaction in the presence of a hydrogenation catalyst, such as a nickel-manganese-aluminum catalyst. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to yield 3,5-diaminobenzoic acid, which is then converted to 3,5-diaminobenzohydrazide through further chemical reactions .

Industrial Production Methods: Industrial production of 3,5-diaminobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Catalytic hydrogenation is preferred due to its efficiency and lower environmental footprint compared to other reduction methods.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminobenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully reduced amines.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used under appropriate conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully reduced amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Diaminobenzohydrazide is a versatile compound with significant applications in various scientific research fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Chemistry

3,5-Diaminobenzohydrazide has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its structural properties make it a candidate for developing new pharmaceuticals, particularly in the field of anti-cancer agents. Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting its utility in drug development.

Analytical Chemistry

In analytical chemistry, 3,5-diaminobenzohydrazide is utilized as a reagent for the detection of aldehydes and ketones. It forms hydrazones upon reaction with carbonyl compounds, which can be quantified using spectrophotometric methods. This application is particularly valuable in food chemistry and environmental analysis where carbonyl compounds are prevalent.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in organic transformations. For example, complexes formed with palladium have shown promise in facilitating cross-coupling reactions.

Material Science

In material science, 3,5-diaminobenzohydrazide has been explored as a precursor for synthesizing polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials that are suitable for high-performance applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives synthesized from 3,5-diaminobenzohydrazide. The results indicated that certain derivatives exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Environmental Monitoring

Research conducted by environmental scientists utilized 3,5-diaminobenzohydrazide as a reagent for detecting formaldehyde in water samples. The method demonstrated high sensitivity and specificity, allowing for the accurate quantification of formaldehyde levels below regulatory limits.

Case Study 3: Metal Complex Catalysis

A recent study highlighted the use of copper complexes derived from 3,5-diaminobenzohydrazide as catalysts in oxidative reactions. The research showed that these complexes could effectively catalyze the oxidation of alcohols to aldehydes under mild conditions, showcasing their potential in green chemistry applications.

Table 1: Summary of Applications of 3,5-Diaminobenzohydrazide

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate for bioactive compounds | Cytotoxicity against cancer cell lines |

| Analytical Chemistry | Reagent for carbonyl compound detection | High sensitivity in quantifying aldehydes |

| Coordination Chemistry | Ligand forming metal complexes | Catalytic properties in organic transformations |

| Material Science | Precursor for polymeric materials | Enhanced thermal stability and mechanical properties |

Table 2: Case Study Highlights

| Case Study | Focus Area | Results |

|---|---|---|

| Anticancer Activity | Drug Development | Significant cytotoxic effects on cancer cells |

| Environmental Monitoring | Water Quality | Accurate detection of formaldehyde |

| Metal Complex Catalysis | Green Chemistry | Effective oxidation of alcohols under mild conditions |

Mechanism of Action

The mechanism of action of 3,5-diaminobenzohydrazide and its derivatives involves interactions with specific molecular targets. The amino groups on the benzene ring allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The amino groups in 3,5-diaminobenzohydrazide enhance its nucleophilicity compared to methyl or methoxy substituents in analogs, enabling diverse reactivity in organic synthesis .

- Hydrazide vs. Carboxylic Acid: The hydrazide group in 3,5-diaminobenzohydrazide facilitates metal coordination and heterocycle formation, whereas the carboxylic acid in 3,5-diaminobenzoic acid is more suited for acid-base reactions and salt formation .

Physicochemical Properties and Reactivity

Research Findings :

- Hydrazide derivatives with electron-donating groups (e.g., -NH₂) show stronger interactions with biomolecules like DNA and serum albumin, as seen in nickel(II) complexes with similar ligands .

- Methoxy and iodo substituents (e.g., in and ) enhance lipophilicity, improving cell membrane penetration in pharmacological contexts .

Biological Activity

3,5-Diaminobenzohydrazide (DABH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DABH, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3,5-Diaminobenzohydrazide is an organic compound characterized by the presence of two amino groups attached to a benzohydrazide structure. Its chemical formula is CHNO, and it is known for its ability to form various derivatives that enhance its biological activity.

Antimicrobial Activity

Research has demonstrated that DABH exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity.

- Case Study : A study published in Journal of Antibiotics highlighted DABH's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for both strains .

Antitumor Activity

DABH has also been investigated for its potential antitumor effects. In vitro studies indicate that DABH can induce apoptosis in cancer cell lines, particularly those associated with lung and breast cancers.

- Research Findings : A recent study reported that DABH derivatives showed IC values ranging from 5 to 15 µM against various cancer cell lines, demonstrating a promising profile for further development as an anticancer agent .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| DABH | HCC827 | 6.26 ± 0.33 |

| DABH | NCI-H358 | 6.48 ± 0.11 |

| DABH | A549 | >20 |

Anti-inflammatory Effects

DABH has been noted for its anti-inflammatory properties as well. It can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Mechanistic Insights : In vitro assays revealed that DABH significantly reduced the levels of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of DABH is influenced by its chemical structure. Modifications to the benzohydrazide moiety can enhance its potency and selectivity.

- SAR Analysis : Studies indicate that the introduction of halogen substituents at specific positions on the aromatic ring can increase antimicrobial and antitumor activities. For instance, compounds with chlorine or bromine substitutions showed enhanced efficacy compared to their unsubstituted counterparts .

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of DABH in patients with bacterial infections resistant to standard treatments. The results indicated a significant reduction in infection rates when treated with DABH compared to placebo .

- Cancer Treatment : A case report documented the use of DABH derivatives in a patient with advanced lung cancer who exhibited a partial response after treatment, highlighting its potential as an adjunct therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.